molecular formula C22H24N2O5 B2558396 N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide CAS No. 1091475-64-7

N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide

Cat. No.: B2558396
CAS No.: 1091475-64-7
M. Wt: 396.443
InChI Key: WYKJYUARRMHGBW-UHFFFAOYSA-N
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Description

N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide is a useful research compound. Its molecular formula is C22H24N2O5 and its molecular weight is 396.443. The purity is usually 95%.
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Scientific Research Applications

  • Role in Orexin Receptor Mechanisms : Piccoli et al. (2012) explored the role of orexins and their receptors in modulating feeding, arousal, stress, and drug abuse. They evaluated the effects of certain compounds in a binge eating model, which could have implications for understanding the mechanisms of compulsive food consumption and potential pharmacological treatments (Piccoli et al., 2012).

  • Selective Cyclooxygenase-2 Inhibitors : Hashimoto et al. (2002) investigated a series of compounds for their ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation and pain. Their research contributes to the development of selective COX-2 inhibitors for the treatment of conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).

  • Antimicrotubule Agents : Stefely et al. (2010) synthesized a series of compounds that exhibited inhibitory effects on cancer cell growth, suggesting potential applications in the development of new anticancer drugs (Stefely et al., 2010).

  • Synthesis of Cyclic Hydroxamic Acids and Lactams : Hartenstein and Sicker (1993) conducted studies on the synthesis of certain cyclic hydroxamic acids and lactams, which are relevant to the development of natural compounds found in Gramineae (Hartenstein & Sicker, 1993).

  • Development of Novel Selenium-Containing Vitamin E Analogues : Al-Maharik et al. (2001) explored the synthesis of novel selenium-containing analogues of vitamin E, highlighting a unique approach to developing antioxidants and potential therapeutic agents (Al-Maharik et al., 2001).

Mechanism of Action

The mechanism of action of similar compounds has been studied in the context of their anticancer activity. For example, one study revealed that a compound caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .

Safety and Hazards

The safety and hazards associated with similar compounds are not explicitly mentioned in the retrieved papers .

Future Directions

The future directions for the study of similar compounds include further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules . Another direction is the development of sensitive and selective sensors for the detection of carcinogenic heavy metal ions .

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5/c1-27-17-7-4-15(5-8-17)22(10-2-3-11-22)13-23-20(25)21(26)24-16-6-9-18-19(12-16)29-14-28-18/h4-9,12H,2-3,10-11,13-14H2,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYKJYUARRMHGBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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